An In-depth Technical Guide to Isocytosine: Chemical Structure, Properties, and Experimental Protocols
An In-depth Technical Guide to Isocytosine: Chemical Structure, Properties, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isocytosine (B10225), a structural isomer of the canonical nucleobase cytosine, presents a unique platform for advancements in synthetic biology, drug design, and the study of nucleic acid architecture. This technical guide provides a comprehensive overview of isocytosine's chemical structure, its physicochemical properties, and detailed experimental protocols for its synthesis and characterization. Particular emphasis is placed on its tautomeric nature and its role in forming non-natural base pairs, offering a valuable resource for researchers exploring expanded genetic systems and novel therapeutic agents.
Chemical Structure and Tautomerism
Isocytosine, systematically named 2-aminouracil, is a pyrimidine (B1678525) base with the chemical formula C₄H₅N₃O.[1][2] Unlike cytosine, the exocyclic amine and carbonyl groups on the pyrimidine ring are interchanged. This seemingly subtle structural difference has profound implications for its base-pairing capabilities and overall chemical behavior.
One of the most critical aspects of isocytosine's chemistry is its existence in multiple tautomeric forms. In aqueous solution and in the solid state, isocytosine predominantly exists as a mixture of two keto tautomers: 2-amino-1H-pyrimidin-4(3H)-one and 2-amino-1H-pyrimidin-4(1H)-one.[3][4][5] The equilibrium between these tautomers is influenced by environmental factors such as solvent polarity and temperature.[4] X-ray crystallography studies have revealed that isocytosine crystallizes with two distinct tautomers present in a 1:1 ratio within the unit cell, hydrogen-bonded to each other in a manner analogous to the Watson-Crick base pair.[6]
Caption: Tautomeric equilibrium of isocytosine's major keto forms.
Physicochemical and Spectroscopic Properties
A thorough understanding of isocytosine's physicochemical properties is essential for its application in experimental settings. The following tables summarize key quantitative data for isocytosine.
Table 1: General and Physicochemical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₄H₅N₃O | [1][7] |
| Molecular Weight | 111.10 g/mol | [1][7] |
| CAS Number | 108-53-2 | [1] |
| Melting Point | 275 °C | [1][8] |
| Density | 1.55 ± 0.1 g/cm³ (Predicted) | [8] |
| pKa | 9.59 ± 0.40 (Predicted) | [9] |
| Solubility | Soluble in acetic acid (50 mg/mL with heat), DMF, DMSO, and hot water. | [1][8][9] |
Table 2: Spectroscopic Data
| Spectroscopic Technique | Wavelength/Chemical Shift | Conditions | Reference(s) |
| UV-Vis Spectroscopy (λmax) | 225 nm, 273 nm | 0.1 N NaOH | [1] |
| 215 nm, 257 nm | 0.1 N HCl | [1] | |
| ¹H NMR | See reference for spectrum | H₂O | [10][11] |
| ¹³C NMR | See reference for spectrum | Water, pH 7.0 | [12] |
| IR Spectroscopy | See reference for spectrum | [13] |
Biological Role and Applications
Isocytosine is not a naturally occurring nucleobase and, as such, is not a component of endogenous signaling pathways in biological systems.[14] Its primary significance lies in its utility as a tool in chemical biology and drug development.
The most prominent application of isocytosine is in the field of synthetic genetics, where it is paired with isoguanine (B23775) to create a non-natural base pair.[2][14] This "hachimoji" DNA and RNA, which contains eight different nucleotide building blocks, expands the genetic alphabet and opens up new possibilities for data storage and the creation of novel functional nucleic acids.[15] The isocytosine-isoguanine base pair forms three hydrogen bonds, similar to the guanine-cytosine pair, and has been shown to be recognized by DNA and RNA polymerases.[8]
Additionally, isocytosine and its derivatives have been investigated for their potential antiviral properties.[1] The unique hydrogen bonding pattern of isocytosine also makes it a valuable model compound for studying metal complex binding, proton transfer effects, and the fundamental forces that govern nucleic acid structure.[9]
Caption: Logical relationship of isocytosine in expanding the genetic alphabet.
Experimental Protocols
Synthesis of Isocytosine
Isocytosine can be synthesized through the condensation of guanidine (B92328) with malic acid in the presence of a strong acid.[2] The following is a representative protocol.
Caption: Experimental workflow for the synthesis of isocytosine.
Methodology:
-
Reaction Setup: In a flask equipped with a stirrer and cooled in an ice bath, slowly add guanidine hydrochloride and malic acid to concentrated sulfuric acid.
-
Condensation: Heat the mixture gently to initiate the reaction, which involves the in-situ formation of 3-oxopropanoic acid from malic acid, followed by condensation with guanidine.
-
Quenching and Neutralization: After the reaction is complete, carefully pour the reaction mixture onto crushed ice. Neutralize the acidic solution with a base, such as ammonium hydroxide, until a precipitate forms.
-
Isolation and Purification: Collect the crude isocytosine by filtration. Purify the product by recrystallization from hot water or dilute acetic acid.
-
Drying and Characterization: Dry the purified isocytosine under vacuum. Characterize the final product using techniques such as NMR, IR, and melting point analysis to confirm its identity and purity.
Analytical Characterization
4.2.1. UV-Visible Spectroscopy
-
Protocol: Prepare solutions of isocytosine in 0.1 N HCl and 0.1 N NaOH at a known concentration. Record the UV-Vis spectra from 200 to 400 nm using a spectrophotometer.
-
Expected Results: The absorption maxima (λmax) should be observed at approximately 215 nm and 257 nm in acidic solution, and 225 nm and 273 nm in basic solution.[1]
4.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Protocol: Dissolve a sample of isocytosine in a suitable deuterated solvent, such as D₂O or DMSO-d₆. Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.
-
Expected Results: The spectra should show characteristic peaks corresponding to the protons and carbons of the pyrimidine ring and the exocyclic amino group. The exact chemical shifts will be dependent on the solvent and the tautomeric equilibrium.
4.2.3. X-ray Crystallography
-
Protocol: Grow single crystals of isocytosine suitable for X-ray diffraction, for example, by slow evaporation from an aqueous solution. Collect diffraction data using a single-crystal X-ray diffractometer.
-
Expected Results: The crystal structure analysis will provide precise bond lengths, bond angles, and information on the packing and hydrogen bonding network in the solid state, confirming the presence of the two tautomeric forms.[6]
Conclusion
Isocytosine is a molecule of significant interest in the fields of chemical biology and drug discovery. Its unique structural and chemical properties, particularly its ability to form a stable, non-natural base pair with isoguanine, have paved the way for the development of expanded genetic systems. This guide provides a foundational resource for researchers, offering a detailed overview of isocytosine's chemistry and practical protocols for its synthesis and characterization. Further exploration of isocytosine and its derivatives holds promise for the creation of novel diagnostics, therapeutics, and biomaterials.
References
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- 10. Isocytosine(108-53-2) 1H NMR spectrum [chemicalbook.com]
- 11. Human Metabolome Database: 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000630) [hmdb.ca]
- 12. Cytosine | C4H5N3O | CID 597 - PubChem [pubchem.ncbi.nlm.nih.gov]
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